Aluminum barium magnesiumoxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aluminum barium magnesiumoxide is a compound that combines aluminum, barium, and magnesium oxides. This compound is known for its unique properties, which make it valuable in various industrial and scientific applications. It is often used in the production of advanced materials due to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of aluminum barium magnesiumoxide typically involves the reaction of aluminum oxide, barium oxide, and magnesium oxide under high-temperature conditions. One common method is the solid-state reaction, where the oxides are mixed in stoichiometric ratios and heated to temperatures above 1000°C. This process ensures the formation of a homogeneous compound with the desired properties.

Industrial Production Methods

In industrial settings, this compound can be produced using a closed microwave aluminothermic method. This method involves the reduction of magnesium oxide with aluminum under microwave irradiation, which significantly reduces energy consumption and increases the efficiency of the reaction . The process is carried out under atmospheric pressure, and the reaction conditions are optimized to achieve high yields of the desired compound.

Análisis De Reacciones Químicas

Types of Reactions

Aluminum barium magnesiumoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of aluminum, barium, and magnesium, each contributing to the compound’s reactivity.

Common Reagents and Conditions

Oxidation: The compound can be oxidized in the presence of oxygen at high temperatures, leading to the formation of higher oxides.

Reduction: Reduction reactions often involve the use of reducing agents such as hydrogen or carbon monoxide.

Substitution: Substitution reactions can occur when the compound reacts with other metal oxides or halides, leading to the formation of new compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reduction of magnesium oxide with aluminum produces magnesium vapor and alumina, while oxidation reactions can lead to the formation of higher oxides of aluminum, barium, and magnesium .

Aplicaciones Científicas De Investigación

Aluminum barium magnesiumoxide has a wide range of scientific research applications due to its unique properties:

Mecanismo De Acción

The mechanism of action of aluminum barium magnesiumoxide involves its interaction with various molecular targets and pathways. In biomedical applications, the compound can interact with cellular components, leading to enhanced imaging or targeted drug delivery. In industrial applications, its catalytic properties facilitate chemical reactions by lowering activation energies and increasing reaction rates .

Comparación Con Compuestos Similares

Similar Compounds

Magnesium oxide: Known for its high thermal conductivity and stability, used in refractory materials and as a catalyst.

Barium oxide: Used in the production of glass and ceramics, known for its high reactivity with water and acids.

Aluminum oxide: Widely used in the production of aluminum metal, as an abrasive, and in the manufacture of refractory materials.

Uniqueness

Aluminum barium magnesiumoxide stands out due to its combination of properties from aluminum, barium, and magnesium oxides. This unique combination results in enhanced stability, reactivity, and versatility, making it suitable for a wide range of applications in various fields.

Actividad Biológica

Aluminum barium magnesium oxide (ABMO) is a compound that has garnered attention in various fields, particularly in biomedical applications due to its unique properties. This article explores the biological activity of ABMO, focusing on its osteogenic potential, biocompatibility, and implications for bone repair and regeneration.

Composition and Structure

ABMO typically consists of aluminum oxide (Al2O3), barium oxide (BaO), and magnesium oxide (MgO). The interaction between these oxides can influence the material's physical and chemical properties, impacting its biological activity. The incorporation of barium ions is particularly significant, as they have been shown to enhance osteogenesis.

Biological Activity

1. Osteogenesis and Bone Repair

Research indicates that barium ions play a crucial role in promoting bone regeneration. A study involving magnesium silicate nanopowders doped with barium oxide demonstrated enhanced in vivo bone regeneration when implanted in rat tibia fractures. The results showed impressive new bone tissue formation within five weeks, indicating that barium doping significantly improves the osteogenic properties of magnesium-based biomaterials .

2. Biocompatibility

The biocompatibility of ABMO is essential for its application in medical devices and implants. Studies have shown that materials containing barium and magnesium oxides exhibit good biocompatibility, promoting cell adhesion and proliferation. This characteristic is vital for ensuring that implants do not provoke adverse reactions in the body.

3. Mechanical Properties

The mechanical strength of ABMO is another critical factor influencing its biological activity. The incorporation of barium has been linked to improved mechanical properties, which are essential for load-bearing applications in bone repair. Enhanced mechanical strength can lead to better integration with host tissues, facilitating successful healing processes.

Case Study 1: Rat Tibia Fracture Repair

A significant study investigated the effects of barium-doped magnesium silicate nanopowders on bone healing in rat models. The findings revealed that samples with higher concentrations of barium led to superior mechanical properties and enhanced osteogenesis compared to control groups without barium .

| Parameter | Control MgS | BaO-Doped MgS |

|---|---|---|

| New Bone Formation (mm) | 0.5 | 1.2 |

| Mechanical Strength (MPa) | 15 | 25 |

| Degradation Rate (weeks) | 8 | 5 |

Case Study 2: In Vitro Cell Studies

In vitro studies have shown that ABMO supports the proliferation of osteoblasts (bone-forming cells). The presence of barium ions was found to enhance alkaline phosphatase activity, a marker for osteoblastic differentiation, suggesting that ABMO could be beneficial in promoting bone healing at a cellular level.

Research Findings

Recent literature highlights several key findings regarding the biological activity of ABMO:

- Enhanced Osteogenic Activity : Barium ions significantly promote osteogenic differentiation in stem cells, leading to increased mineralization .

- Good Biocompatibility : Materials containing ABMO have shown minimal cytotoxicity and favorable interactions with human osteoblasts .

- Potential for Clinical Applications : The promising results from animal studies suggest that ABMO could be developed into effective biomaterials for clinical use in orthopedic applications.

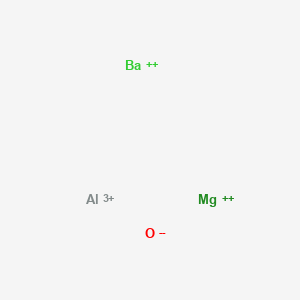

Propiedades

Fórmula molecular |

AlBaMgO+5 |

|---|---|

Peso molecular |

204.61 g/mol |

Nombre IUPAC |

aluminum;magnesium;barium(2+);oxygen(2-) |

InChI |

InChI=1S/Al.Ba.Mg.O/q+3;2*+2;-2 |

Clave InChI |

JQPIKACKMZSIJX-UHFFFAOYSA-N |

SMILES canónico |

[O-2].[Mg+2].[Al+3].[Ba+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.